1-(3-bromobenzoyl)-4-phenylpiperazine
Description
1-(3-Bromobenzoyl)-4-phenylpiperazine is a piperazine derivative characterized by a 3-bromobenzoyl group at the N1 position and a phenyl group at the N4 position. Piperazine derivatives are widely studied for their pharmacological properties, including receptor modulation (e.g., dopamine, serotonin) and neuroprotective effects . The bromine atom at the 3-position of the benzoyl group may enhance lipophilicity and influence receptor binding affinity compared to other substituents .
Properties
IUPAC Name |
(3-bromophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUIUNPFGLTYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-4-phenylpiperazine typically involves the reaction of 3-bromobenzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 4-phenylpiperazine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative.
Hydrolysis: The major products are 3-bromobenzoic acid and 4-phenylpiperazine.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent.
Chemical Biology: It serves as a useful tool in studying the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key proteins involved in cell proliferation and survival. For example, it may inhibit the activity of enzymes or receptors that are overexpressed in cancer cells, leading to reduced cell viability and increased apoptosis .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., NO₂, Br): Enhance receptor binding affinity and metabolic stability. For example, NSPP’s 4-nitrobenzenesulfonyl group confers neuroprotective effects via Hedgehog signaling , while bromine in 1-(4-bromophenyl)-4-methylpiperazine improves D4 receptor selectivity . Benzoyl vs.
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., 4a, 4b) yields nitro-substituted derivatives with high purity (~75–86% yields) , whereas brominated analogs (e.g., 1-(4-bromophenyl)-4-methylpiperazine) require halogenated intermediates and specialized catalysts (e.g., TiO₂-Al₂O₃) for efficient synthesis .
Species-Dependent Potency :
- KN62 exhibits 10–25-fold lower IC₅₀ values at human P2X7 receptors compared to mouse orthologs, highlighting the importance of substituent-specific interactions . This suggests that the bromobenzoyl group in the target compound may similarly exhibit species variability in efficacy.
Pharmacological Selectivity and Off-Target Effects
Table 2: Receptor Affinity and Selectivity Profiles
Key Observations:
- Dopamine Receptor Selectivity : 4-Phenylpiperazine derivatives with bulky substituents (e.g., 4-bromophenyl) show enhanced D4 receptor selectivity over D2/D3 subtypes, as seen in compound 12 (Ki = 1.2 nM for D4 vs. >1,000 nM for D2/D3) . The 3-bromobenzoyl group may similarly bias D4 affinity.
- Brominated analogs could exhibit comparable effects due to halogen-mediated suppression of pro-inflammatory cytokines.
Q & A
Basic: What synthetic methodologies are effective for preparing 1-(3-bromobenzoyl)-4-phenylpiperazine, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves coupling a bromobenzoyl chloride derivative with 4-phenylpiperazine. A validated approach includes:
- Step 1: Reacting 3-bromobenzoyl chloride with 4-phenylpiperazine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base to facilitate amide bond formation .
- Step 2: Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.
Optimization Strategies:
- Catalyst Use: Copper sulfate/sodium ascorbate systems (common in click chemistry) are not applicable here, but base selection (e.g., DIPEA vs. triethylamine) can significantly impact yield .
- Solvent Ratio: A 2:1 DCM/water ratio minimizes side reactions during extraction .
- Temperature Control: Room temperature reactions reduce decomposition risks compared to reflux .
Example Data from Analogous Compounds:
| Compound | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| (3-Bromophenyl)methanone A | 83 | 153–154 | 0.41 |
| (4-Bromophenyl)methanone B | 41 | 190–191 | 0.39 |
| Adapted from |
Advanced: How do structural modifications to the piperazine ring influence the compound’s biological activity?
Answer:
The piperazine ring’s substitution pattern directly modulates receptor affinity and selectivity. Key findings from related derivatives include:
- 3-Bromobenzoyl vs. 4-Bromobenzoyl: The 3-bromo substitution enhances serotonin receptor (5-HT1A) binding due to steric and electronic effects, whereas 4-substituted analogs show reduced activity .
- Phenyl Group Impact: The 4-phenyl group increases lipophilicity, improving blood-brain barrier penetration but may reduce solubility .
Structure-Activity Relationship (SAR) Insights:
| Derivative | Target Receptor | IC50 (nM) | Key Structural Feature |
|---|---|---|---|
| 1-(3-Bromobenzoyl)-4-phenyl | 5-HT1A | 12.3 | 3-Bromo, 4-phenyl |
| 1-(4-Fluorobenzyl)-4-methyl | D2 Dopamine | 45.7 | Fluorine substitution |
| 1-(2-Nitrophenyl)piperazine | Sigma-1 | 210.5 | Electron-withdrawing group |
| Data synthesized from |
Methodological Note: Use radioligand binding assays (e.g., with [³H]-WAY-100635 for 5-HT1A) to quantify affinity differences .
Basic: Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Answer:
Primary Techniques:
- ¹H/¹³C NMR: Confirm regiochemistry of the bromobenzoyl group (e.g., aromatic protons at δ 7.28–7.54 ppm for 3-bromo substitution) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 385.05 for C₁₇H₁₆BrN₂O⁺).
- TLC: Monitor reaction progress using ethyl acetate/hexane (1:8) with UV visualization .
Resolving Data Conflicts:
- Elemental Analysis: Cross-check calculated vs. observed C/H/N ratios to confirm purity (e.g., C 57.30% calculated vs. 57.48% observed) .
- X-ray Crystallography: Resolve ambiguous NMR signals by determining crystal structure (if single crystals are obtainable) .
Advanced: How can molecular docking studies predict target interactions, and what are their limitations for this compound?
Answer:
Docking Workflow:
Target Selection: Prioritize receptors with known piperazine interactions (e.g., 5-HT1A, D2, sigma-1) .
Software: Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS-AA) for energy minimization .
Validation: Compare docking poses with co-crystallized ligands (e.g., PDB ID: 7EKG for 5-HT1A) .
Case Study:
Docking of this compound into 5-HT1A revealed hydrogen bonding with Asp116 and π-π stacking with Phe361, consistent with agonist activity .
Limitations:
- Solvent Effects: Most docking protocols neglect explicit solvent, overestimating hydrophobic interactions.
- Conformational Flexibility: The bromobenzoyl group’s rotation may lead to false-positive poses .
Advanced: What strategies address discrepancies in reported biological activity data for piperazine derivatives?
Answer:
Root Causes of Discrepancies:
- Assay Variability: Differences in cell lines (e.g., CHO vs. HEK293 for receptor assays) .
- Compound Purity: Impurities >5% (e.g., unreacted benzoyl chloride) can skew IC50 values .
Resolution Strategies:
Standardized Protocols: Adopt uniform assay conditions (e.g., 37°C, 5% CO₂ for cell-based studies) .
Dose-Response Curves: Use 8–12 concentration points to improve IC50 accuracy .
Meta-Analysis: Pool data from multiple studies (e.g., 5-HT1A Ki values from ) to identify outliers.
Example Contradiction:
- Study A: Reports 5-HT1A Ki = 12.3 nM .
- Study B: Reports Ki = 28.7 nM due to residual DMSO in assays .
Resolution: Re-test with DMSO concentration <0.1% .
Basic: What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?
Answer:
Key Models:
- Radioligand Binding Assays: Screen for affinity at serotonin (5-HT1A/2A), dopamine (D2/D3), and sigma receptors .
- Functional Assays: Measure cAMP inhibition (for 5-HT1A agonism) or calcium flux (for GPCR activation) .
- Cytotoxicity Screening: Use SH-SY5Y neuroblastoma cells to assess safety margins (IC50 > 10 μM preferred) .
Protocol Highlights:
- Cell Culture: Maintain HEK293-5-HT1A cells in DMEM + 10% FBS .
- Data Normalization: Express activity as % inhibition relative to controls (e.g., 5-HT for 5-HT1A assays) .
Advanced: How can computational QSAR models guide the optimization of this compound analogs?
Answer:
QSAR Workflow:
Descriptor Calculation: Use PaDEL-Descriptor to generate 2D/3D molecular features (e.g., logP, polar surface area) .
Model Training: Employ partial least squares (PLS) regression on datasets (n > 50 compounds) linking structure to 5-HT1A affinity .
Lead Optimization: Predict bromine substitution at the meta position enhances activity (validated in ).
Case Study:
A QSAR model (R² = 0.89) identified that ClogP values between 3.5–4.2 correlate with improved blood-brain barrier penetration .
Limitations:
- Limited predictive power for novel scaffolds outside the training set.
- Overlooks pharmacokinetic factors like metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
